molecular formula C26H46N8O12 B14220971 Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serine CAS No. 827301-37-1

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serine

Cat. No.: B14220971
CAS No.: 827301-37-1
M. Wt: 662.7 g/mol
InChI Key: SJKZPCSKUSFRJL-UISQRTOZSA-N
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Description

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serine is a peptide compound composed of seven amino acids. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this compound are often studied for their potential therapeutic applications and their roles in cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the amino acid residues, particularly those with sulfur-containing side chains.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serine has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serine: A similar peptide with a slightly different sequence.

    This compound: Another peptide with variations in the amino acid sequence.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which confers distinct biological properties and potential applications. The presence of certain amino acids, such as serine and threonine, can influence the peptide’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

827301-37-1

Molecular Formula

C26H46N8O12

Molecular Weight

662.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C26H46N8O12/c1-11(2)7-15(23(42)30-14(5-6-18(28)38)22(41)33-17(10-36)26(45)46)31-25(44)20(13(4)37)34-24(43)16(9-35)32-21(40)12(3)29-19(39)8-27/h11-17,20,35-37H,5-10,27H2,1-4H3,(H2,28,38)(H,29,39)(H,30,42)(H,31,44)(H,32,40)(H,33,41)(H,34,43)(H,45,46)/t12-,13+,14-,15-,16-,17-,20-/m0/s1

InChI Key

SJKZPCSKUSFRJL-UISQRTOZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

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